5-Methyl-2-oxotetrahydrofuran-3-carbonitrile
Description
Properties
CAS No. |
76263-39-3 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5-methyl-2-oxooxolane-3-carbonitrile |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(3-7)6(8)9-4/h4-5H,2H2,1H3 |
InChI Key |
HEUVPDHMKYRCDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)O1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization Reactions
One common method for synthesizing this compound involves cyclization reactions that utilize various starting materials. The key steps typically include:
Starting Materials : The synthesis often begins with 3-hydroxy tetrahydrofuran derivatives.
Cyclization Conditions : Cyclization can be facilitated by heating the reaction mixture in the presence of strong acids such as p-toluenesulfonic acid at temperatures ranging from 150°C to 200°C, preferably between 160°C and 180°C.
Yield Optimization : The use of specific bases like triethylamine can enhance yields during these cyclization reactions.
Functionalization of Alkenes
Another approach involves the functionalization of alkenes:
Reagents : Common reagents include carbonyl compounds and cyanide sources that facilitate the introduction of the cyano group.
Solvent Choice : The choice of solvent is critical; for instance, using a mixture of ethyl acetate in hexanes during purification can yield high-purity products.
Reaction Monitoring : Reaction conditions such as temperature and catalyst concentration must be carefully controlled to ensure optimal yields.
Data Table of Synthesis Conditions
The following table summarizes various synthesis conditions reported in the literature for preparing this compound:
| Method | Starting Material | Catalyst / Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | 3-Hydroxy tetrahydrofuran | p-Toluenesulfonic acid | 160 - 180 | Variable |
| Functionalization | Alkenes | Triethylamine | Room Temp | High |
| Solvent Extraction | N/A | Ethyl acetate in hexanes | N/A | High |
Research Findings
Recent studies have explored various aspects of the synthesis and reactivity of this compound:
Chemical Reactivity : The compound exhibits reactivity towards nucleophiles due to the presence of both a carbonyl and a cyano group, making it suitable for further transformations.
Applications in Drug Development : Due to its unique structural features, this compound is being investigated as an intermediate in pharmaceutical synthesis, particularly in developing new therapeutic agents.
Spectroscopic Characterization : Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Nucleophilic Additions at the Carbonyl Group
The carbonyl group in 5-methyl-2-oxotetrahydrofuran-3-carbonitrile undergoes nucleophilic attack, enabling ring-opening and functionalization:
-
Grignard Reagents : React with the carbonyl to form tertiary alcohols. For example, methylmagnesium bromide adds to the carbonyl, yielding a substituted tetrahydrofuran derivative.
-
Amines : Primary amines (e.g., benzylamine) form imine intermediates, which can further cyclize under acidic conditions.
Key Conditions :
-
Solvents: THF or dichloromethane
-
Temperature: 0–25°C
-
Catalysts: Lewis acids (e.g., BF₃·Et₂O) enhance reaction rates .
Cyclization Reactions
The compound participates in intramolecular and intermolecular cyclization:
-
Acid-Catalyzed Cyclization : Forms fused bicyclic structures via carbonyl activation. For instance, treatment with HCl in ethanol generates a dihydrofuran derivative .
-
Base-Mediated Cyclization : Triethylamine promotes ring closure by deprotonating α-hydrogens, achieving yields up to 89% .
Mechanistic Insight :
Kinetic studies show cyclization rates depend on solvent polarity, with aprotic solvents (e.g., DMF) accelerating reactions by stabilizing transition states .
Cyano Group Transformations
The nitrile group undergoes selective modifications:
-
Hydrolysis : Concentrated sulfuric acid converts the cyano group to a carboxylic acid, while milder conditions (e.g., HCl/H₂O) yield amides .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine, retaining the tetrahydrofuran ring.
Reaction Example :
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| CN → COOH | H₂SO₄ (conc.), 100°C, 6h | 5-Methyl-2-oxotetrahydrofuran-3-carboxylic acid | 72% |
| CN → CH₂NH₂ | H₂ (1 atm), Pd/C, EtOH, 25°C | 5-Methyl-2-oxotetrahydrofuran-3-methanamine | 68% |
Ring-Opening Reactions
The tetrahydrofuran ring undergoes cleavage under specific conditions:
-
Acidic Hydrolysis : H₃O⁺ opens the ring to form γ-keto nitriles.
-
Radical Reactions : Photoredox catalysis (e.g., Acr+-Mes) generates radicals that fragment the ring, producing alkenes .
Notable Example :
Photoredox-catalyzed Giese reaction with TMSCH₂OH yields 2,3-dihydrofuran derivatives via intramolecular cyclization (85% yield) .
Comparative Reactivity Table
| Reaction Type | Substrate | Key Functional Group | Notable Byproducts |
|---|---|---|---|
| Nucleophilic Addition | Grignard Reagents | Carbonyl | Tertiary alcohols |
| Cyclization | Triethylamine | α-Hydrogen | Bicyclic ethers |
| Cyano Hydrolysis | H₂SO₄ | Nitrile | Carboxylic acids/amides |
| Photoredox Catalysis | TMSCH₂OH | Tetrahydrofuran ring | Dihydrofurans |
Scientific Research Applications
Chemical Properties and Structure
5-Methyl-2-oxotetrahydrofuran-3-carbonitrile has the molecular formula and an average mass of approximately 125.127 g/mol. The compound features a tetrahydrofuran ring, which contributes to its reactivity and versatility in organic synthesis .
Synthetic Intermediate
One of the primary applications of this compound is as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions, enabling the formation of diverse functional groups. This characteristic makes it valuable in the pharmaceutical industry, where it can be used to develop new drug candidates.
Table 1: Synthesis Applications
| Application Type | Description |
|---|---|
| Medicinal Chemistry | Used to synthesize potential drug candidates through various reactions. |
| Organic Synthesis | Acts as a precursor for creating complex organic compounds. |
| Enzyme-Catalyzed Reactions | Facilitates studies on enzyme mechanisms by serving as a substrate. |
Research has indicated that this compound exhibits notable biological activities. For instance, compounds related to this structure have shown potential in enhancing the growth of bacterial strains such as Escherichia coli, suggesting possible applications in microbiology and biotechnology .
Case Study: Growth Enhancement of E. coli
A study demonstrated that derivatives of this compound could increase the growth rate of E. coli by approximately 44%. This finding points to its potential use in developing growth-promoting agents for bacterial cultures, which could be beneficial in research and industrial applications.
Applications in Drug Development
The compound's structural features allow it to interact with biological systems effectively, making it a candidate for drug development. Its derivatives have been explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Table 2: Potential Therapeutic Applications
| Therapeutic Area | Potential Uses |
|---|---|
| Antimicrobial Agents | Development of new antibiotics based on its derivatives. |
| Anti-inflammatory Drugs | Exploration of its effects on inflammatory pathways in biological systems. |
Methodological Innovations
In synthetic methodologies, this compound has been utilized in innovative reaction schemes, such as microwave-assisted synthesis processes that enhance reaction rates and yields . This approach not only improves efficiency but also reduces reaction times significantly.
Mechanism of Action
The mechanism of action of 5-Methyl-2-oxotetrahydrofuran-3-carbonitrile involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Research Findings and Methodological Notes
Structural elucidation of these compounds often relies on X-ray crystallography, with software like SHELX enabling precise determination of stereochemistry and substituent effects . For instance, the absolute configuration of the compound in was confirmed via SHELXL refinement, critical for understanding its biological activity.
Biological Activity
5-Methyl-2-oxotetrahydrofuran-3-carbonitrile is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
- Molecular Formula : C6H7NO2
- Molecular Weight : 125.127 g/mol
- IUPAC Name : this compound
Biological Activity
Studies have indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anticancer Potential : Research has shown that derivatives of tetrahydrofuran compounds can exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, impacting metabolic pathways relevant to various diseases.
The biological activity of this compound is hypothesized to involve:
- Interaction with Biological Macromolecules : The carbonitrile group may facilitate binding to specific enzymes or receptors, modulating their activity.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to cell death in cancerous cells.
Data Table: Biological Activities and Effects
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Modulation of metabolic pathways |
Case Studies
- Anticancer Activity : A study demonstrated that a compound structurally related to this compound significantly inhibited the growth of A549 lung cancer cells with an IC50 value indicating effective cytotoxicity. The mechanism involved cell cycle arrest and DNA damage induction.
- Antimicrobial Effects : Another investigation revealed that derivatives of tetrahydrofuran exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents from these compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Methyl-2-oxotetrahydrofuran-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation-reduction pathways. For example, substituting the hydroxymethyl group in precursors like 5-(hydroxymethyl)furan-2-carbonitrile under basic conditions (e.g., NaH/THF) with alkyl halides (e.g., BnBr) has been reported to yield derivatives efficiently . Oxidation of hydroxymethyl groups to carbonyl functionalities (e.g., using CrO₃ or TEMPO) is another route, though reaction temperature and solvent polarity critically affect product purity and yield .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural elucidation. The compound’s tetrahydrofuran ring protons typically appear as distinct multiplets in H NMR (δ 3.4–4.5 ppm), while the nitrile group () is identified via C NMR (δ ~115 ppm). Fourier-Transform Infrared Spectroscopy (FTIR) confirms nitrile stretches (~2240 cm) and carbonyl groups (~1700 cm) . Mass spectrometry (HRMS) validates molecular weight with high precision.
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : The nitrile and carbonyl groups render the compound sensitive to hydrolysis and thermal degradation. Storage at 0–6°C in anhydrous solvents (e.g., THF or DCM) under inert atmosphere (N₂/Ar) is recommended to prevent decomposition . Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can empirically assess degradation pathways.
Advanced Research Questions
Q. What reaction mechanisms govern the electrochemical functionalization of this compound in tetrasubstituted furan synthesis?
- Methodological Answer : Electrochemical C–H activation using mediators like TEMPO or iodide salts enables regioselective functionalization. Cyclic voltammetry (CV) identifies redox potentials, while controlled-potential electrolysis optimizes product distribution. For example, coupling with allenes or carbonyl compounds proceeds via radical intermediates, with solvent polarity (e.g., MeCN vs. DMF) dictating reaction efficiency .
Q. How can catalytic systems enhance the stereoselective synthesis of derivatives?
- Methodological Answer : Chiral Lewis acids (e.g., BINOL-based catalysts) or organocatalysts (e.g., proline derivatives) can induce enantioselectivity in nucleophilic additions to the carbonyl group. Kinetic resolution studies (e.g., varying catalyst loading from 1–10 mol%) and DFT calculations help identify transition states and optimize enantiomeric excess (ee) .
Q. How should researchers address contradictions in reported synthetic yields across studies?
- Methodological Answer : Discrepancies often arise from impurities in starting materials or unoptimized workup protocols. Systematic reproducibility studies should include:
- Purity analysis (HPLC/GC) of precursors.
- Controlled variation of reaction parameters (temperature, solvent, stoichiometry).
- Statistical tools (e.g., Design of Experiments) to isolate critical factors .
Q. What computational methods predict the compound’s reactivity in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Solvation models (e.g., PCM) simulate solvent effects on transition states, guiding experimental design for reactions in polar aprotic media .
Q. What are the compound’s toxicity profiles, and how should waste be managed in lab settings?
- Methodological Answer : The nitrile group poses acute toxicity (LD₅₀ ~100 mg/kg in rodents), necessitating fume hood use and PPE (nitrile gloves, goggles). Waste should be neutralized with alkaline hypochlorite (10% NaOCl) to convert cyanides to less hazardous cyanates before disposal .
Q. How is the compound utilized in synthesizing heterocyclic frameworks (e.g., naphthyridines or cyclopenta derivatives)?
- Methodological Answer : The nitrile group participates in cyclocondensation reactions with amines or hydrazines to form pyridine or pyrazole rings. For example, refluxing with hydrazine hydrate in H₂SO₄ yields 1,6-naphthyridine derivatives, with reaction monitoring via TLC to optimize ring-closure kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
